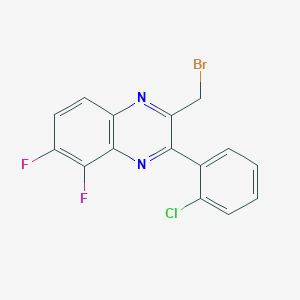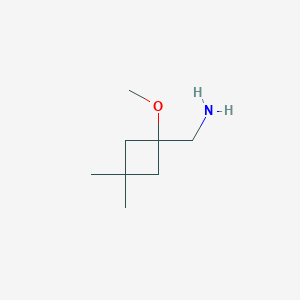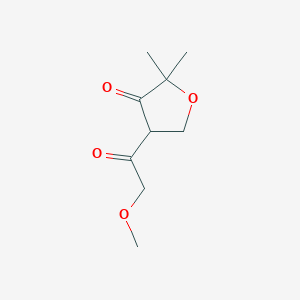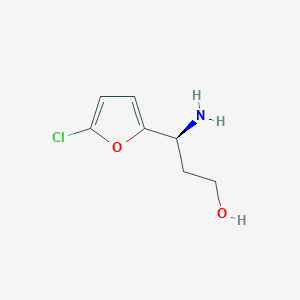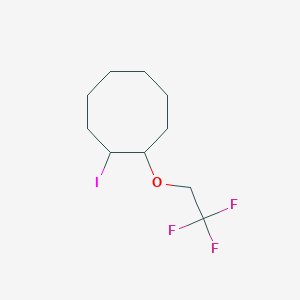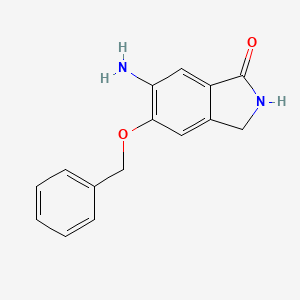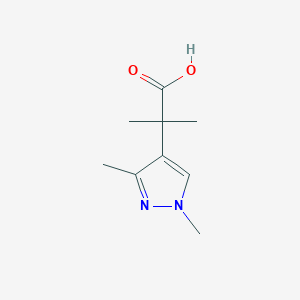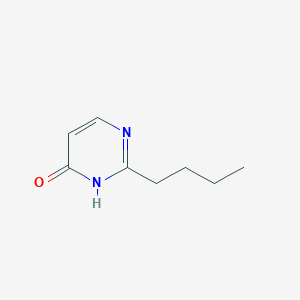
2-Butyl-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the dihydropyrimidinone family. These compounds are known for their diverse biological activities and are significant in medicinal chemistry. The structure of this compound includes a pyrimidine ring with a butyl group at the second position and a keto group at the fourth position, making it a versatile scaffold for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 2-Butyl-3,4-dihydropyrimidin-4-one is the Biginelli reaction. This one-pot, three-component reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. For instance, using benzaldehyde, ethyl acetoacetate, and urea in the presence of a catalyst like hydrochloric acid or Lewis acids such as boron trifluoride can yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as nano-cellulose/BF3/Fe3O4 have been employed to enhance the efficiency and sustainability of the process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyrimidinones.
Reduction: Reduction of the keto group can yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the butyl group or the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles such as amines or thiols for substitution.
Major Products:
Oxidation: Pyrimidinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
科学的研究の応用
2-Butyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of dihydrofolate reductase.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The biological activity of 2-Butyl-3,4-dihydropyrimidin-4-one is primarily due to its ability to interact with various molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase by binding to the active site, thereby blocking the enzyme’s activity. This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapies .
類似化合物との比較
3,4-Dihydropyrimidin-2(1H)-one: Lacks the butyl group, but shares similar biological activities.
2-Butyl-4,6-dihydropyrimidin-5-one: Another derivative with different substitution patterns, affecting its reactivity and biological properties.
Uniqueness: 2-Butyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the butyl group at the second position enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
2-butyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O/c1-2-3-4-7-9-6-5-8(11)10-7/h5-6H,2-4H2,1H3,(H,9,10,11) |
InChIキー |
BVAGDAFSWAHBDZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC=CC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075771.png)

![1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol](/img/structure/B13075790.png)
![5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13075791.png)
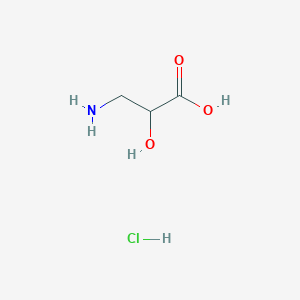
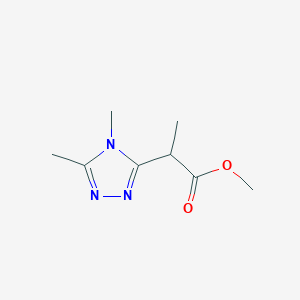
![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075809.png)
